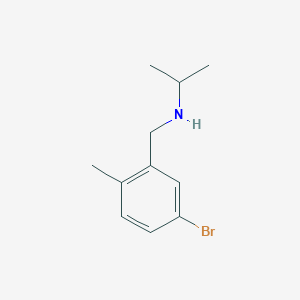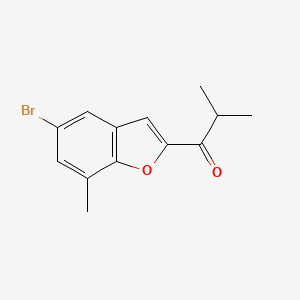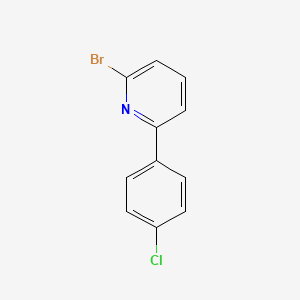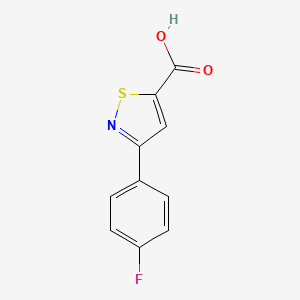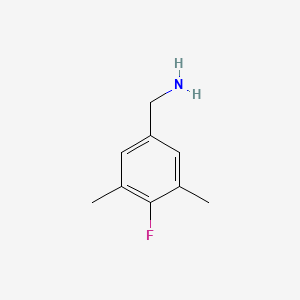
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-on
Übersicht
Beschreibung
The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is in liquid form . It is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinen
Piperidinderivate sind für die Synthese von biologisch aktiven Verbindungen von entscheidender Bedeutung. Die in Frage stehende Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Piperidinderivate dienen, einschließlich substituierter Piperidine, Spiropiperidine, kondensierter Piperidine und Piperidinone . Diese Derivate sind in der Wirkstoffforschung von Bedeutung und können zur Entwicklung neuer Arzneimittel führen.
Pharmakologische Anwendungen
Der Piperidinrest ist in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Daher könnten Derivate von „1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-on“ möglicherweise bei der Entdeckung und biologischen Bewertung potenzieller Arzneimittel eingesetzt werden. Dazu gehört die Erforschung ihrer Wirkung als Analgetika, entzündungshemmende Mittel und Antipsychotika .
Antikrebsforschung
Piperidinderivate haben sich in der Antikrebsforschung als vielversprechend erwiesen. Sie können so konzipiert werden, dass sie bestimmte an der Proliferation und dem Überleben von Krebszellen beteiligte Signalwege angreifen. Beispielsweise wurden bestimmte Piperidinderivate als duale Inhibitoren für klinisch resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen 1-Kinase (ROS1) eingesetzt .
Antimikrobielle und antifungale Anwendungen
Die strukturelle Flexibilität von Piperidinderivaten ermöglicht es, sie für den Einsatz als antimikrobielle und antifungale Mittel zuzuschneiden. Durch Modifizierung des Piperidin-Kerns von „this compound“ können Forscher Verbindungen mit spezifischer Aktivität gegen eine Reihe von mikrobiellen und pilzlichen Krankheitserregern entwickeln .
Neurologische Erkrankungen
Verbindungen mit einer Piperidinstruktur wurden auf ihr Potenzial zur Behandlung neurologischer Erkrankungen untersucht. Dazu gehören Forschungen zu Anti-Alzheimer- und Antipsychotika, bei denen die Modulation von Neurotransmittersystemen eine wichtige therapeutische Strategie ist .
Antikogulanzien-Eigenschaften
Piperidinderivate können auch auf ihre antikogulativen Eigenschaften untersucht werden. Beispielsweise haben bestimmte 4-(Piperidin-1-yl)pyridinderivate eine starke Faktor-IIa-Hemmung gezeigt, was auf eine gute antikogulative Wirkung hindeutet . Dies deutet darauf hin, dass Derivate der in Frage stehenden Verbindung bei der Entwicklung neuer Antikoagulanzien wertvoll sein könnten.
Safety and Hazards
Zukünftige Richtungen
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Wirkmechanismus
Target of Action
The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells with damaged DNA from dividing.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, where Chk1 normally acts to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one may disrupt these processes, potentially leading to cell death .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one’s action would largely depend on the context of its use. Given its potential role in inhibiting Chk1, it could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death .
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNWYAESBVATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



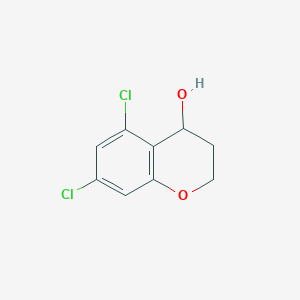

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

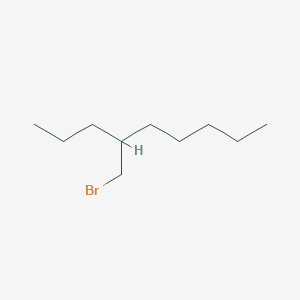
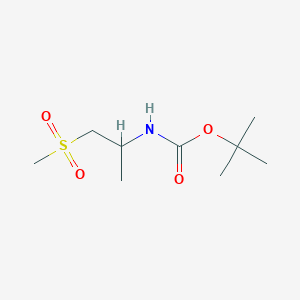
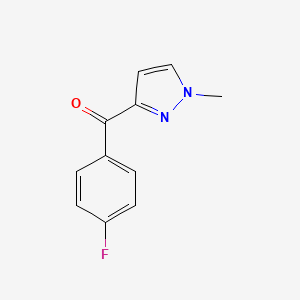
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
